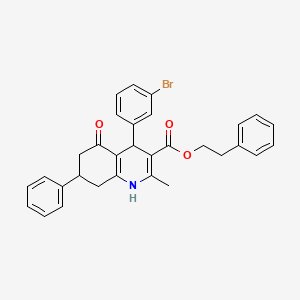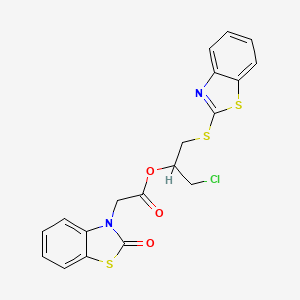![molecular formula C13H17N3O3S B4935132 N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide, also known as DIDS, is a commonly used chemical compound in scientific research. It is a sulfonamide compound that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide exerts its chloride channel-blocking effect by binding to the extracellular domain of the channel protein. It has been found to inhibit the movement of chloride ions through the channel pore, leading to a decrease in chloride conductance. This mechanism of action has been extensively studied in various cell types and tissues.
Biochemical and Physiological Effects:
Apart from its chloride channel-blocking effect, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and ATP synthase. It has also been found to inhibit the uptake of glucose and amino acids in various cell types. These effects make it a valuable tool for studying the regulation of various metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has several advantages as a research tool. It is a highly specific chloride channel blocker, making it a valuable tool for studying the role of chloride channels in various physiological processes. It is also relatively easy to use and has a long shelf life. However, it has some limitations as well. It has been found to be toxic at high concentrations and can interfere with other cellular processes at non-specific concentrations. Therefore, careful titration of the concentration is required for its use in experiments.
Direcciones Futuras
There are several future directions for the use of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide in scientific research. One area of interest is the role of chloride channels in cancer. It has been found that chloride channels play a role in cell proliferation and migration in various cancer types. Therefore, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide could be a valuable tool for studying the role of chloride channels in cancer progression. Another area of interest is the development of more specific chloride channel blockers. Currently, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is the most widely used chloride channel blocker, but there is a need for more specific blockers that can selectively target specific chloride channels. This could lead to the development of more targeted therapies for various diseases.
Métodos De Síntesis
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is synthesized by reacting 3-carboxamidoindole with diethylamine and then treating the resulting compound with sulfur dioxide. The reaction results in the formation of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is widely used in scientific research as a chloride channel blocker. It has been found to inhibit the activity of various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This makes it a valuable tool for studying the physiological and pathological roles of these channels.
Propiedades
IUPAC Name |
N-(diethylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-16(4-2)20(18,19)15-13(17)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGITJUJOTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)
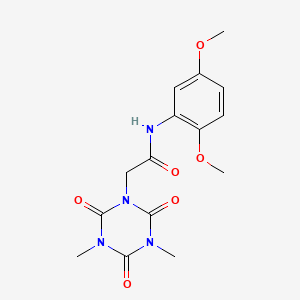
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)
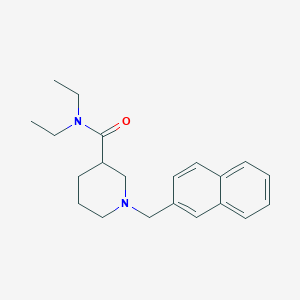
![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
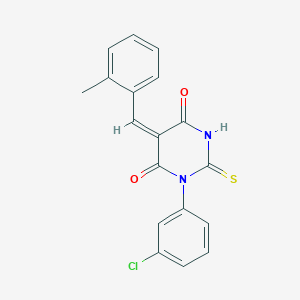
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
